molecular formula C15H20O B13526959 2-(3,5-Dimethylphenyl)cycloheptan-1-one

2-(3,5-Dimethylphenyl)cycloheptan-1-one

Cat. No.: B13526959
M. Wt: 216.32 g/mol
InChI Key: UOCRVHMPXOIYGP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)cycloheptan-1-one is an organic compound with a unique structure that includes a cycloheptanone ring substituted with a 3,5-dimethylphenyl group

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)cycloheptan-1-one

InChI

InChI=1S/C15H20O/c1-11-8-12(2)10-13(9-11)14-6-4-3-5-7-15(14)16/h8-10,14H,3-7H2,1-2H3

InChI Key

UOCRVHMPXOIYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCCCC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with 3,5-dimethylphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of a carbon-carbon bond between the cycloheptanone and the Grignard reagent, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of 2-(3,5-Dimethylphenyl)cycloheptan-1-one may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring.

    2-(3,5-Dimethylphenyl)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    3,5-Dimethylacetophenone: Similar phenyl substitution but with an acetophenone structure.

Uniqueness

2-(3,5-Dimethylphenyl)cycloheptan-1-one is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its five- and six-membered analogs

Biological Activity

The compound 2-(3,5-Dimethylphenyl)cycloheptan-1-one is a ketone derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

2-(3,5-Dimethylphenyl)cycloheptan-1-one features a cycloheptane ring substituted with a dimethylphenyl group. The presence of the ketone functional group contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H18O
Molecular Weight230.30 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 2-(3,5-Dimethylphenyl)cycloheptan-1-one is primarily attributed to its ability to interact with various biomolecular targets. The ketone group can participate in hydrogen bonding, influencing enzyme activity and receptor binding. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.

1. Antimicrobial Activity

Research indicates that compounds similar to 2-(3,5-Dimethylphenyl)cycloheptan-1-one have shown promising antimicrobial effects against various pathogens. For instance, related structures have displayed activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of related cycloalkane derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potential for further exploration in drug development.

2. Cytotoxicity

The cytotoxic effects of 2-(3,5-Dimethylphenyl)cycloheptan-1-one have been assessed in vitro using cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types, particularly breast cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast)20 ± 0.5
HeLa (Cervical)25 ± 0.7
A549 (Lung)>50

Synthesis

The synthesis of 2-(3,5-Dimethylphenyl)cycloheptan-1-one typically involves cyclization reactions starting from appropriate precursors. The reaction conditions can be optimized to enhance yield and purity.

Synthetic Route Overview

  • Starting Materials : Appropriate phenolic compounds and cycloheptanones.
  • Reagents : Acid catalysts or bases may be employed to facilitate cyclization.
  • Yield : Typical yields range from 60% to 80% depending on the reaction conditions.

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